

4-(Difluoromethoxy)nitrobenzene CAS number 1544-86-1 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethoxy)nitrobenzene

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An In-depth Technical Guide to **4-(Difluoromethoxy)nitrobenzene** (CAS: 1544-86-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(Difluoromethoxy)nitrobenzene**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and the practical considerations for its application in a laboratory and industrial setting.

Strategic Overview: The Value Proposition of the Difluoromethoxy Moiety

4-(Difluoromethoxy)nitrobenzene (CAS: 1544-86-1) is more than just another substituted nitroaromatic. Its significance lies in the strategic incorporation of the difluoromethoxy (-OCHF₂) group.^[1] In medicinal chemistry, this group is increasingly recognized as a valuable bioisostere for hydroxyl or thiol groups. Its introduction into a molecular scaffold can profoundly and beneficially alter key pharmacological properties.^{[1][2]}

The primary advantages conferred by the -OCHF₂ group include:

- **Enhanced Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug candidate.^{[1][3]}

- **Modulated Lipophilicity:** Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its bioavailability.[1]
- **Altered Acidity/Basicity:** The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

Therefore, **4-(Difluoromethoxy)nitrobenzene** is not merely a reagent but a strategic building block for introducing these desirable properties into next-generation pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application.

Physicochemical Properties

The properties of **4-(Difluoromethoxy)nitrobenzene** are summarized in the table below. It typically appears as a light yellow liquid or a low-melting solid (light yellow to brown powder or lump), a physical state that is dependent on ambient temperature and purity.[4][5]

Property	Value	Source(s)
CAS Number	1544-86-1	[4]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[4][5]
Molecular Weight	189.12 g/mol	[5]
Melting Point	33-40 °C	[4]
Boiling Point	259.6 ± 30.0 °C at 760 mmHg	[4]
Density	~1.4 g/cm ³	[4]
Flash Point	110.8 ± 24.6 °C	[4]
Appearance	Light yellow liquid or crystalline powder/lump	[4][5]
Purity	≥97-98% (by GC)	[4][5]
InChI Key	SVGGBARCOQPYMV-UHFFFAOYSA-N	
SMILES	O=c1ccc(OC(F)F)cc1	

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of **4-(Difluoromethoxy)nitrobenzene**. While raw spectra should always be run for confirmation, the expected signatures are as follows:

- ¹H NMR:** The proton NMR spectrum is highly characteristic. The difluoromethoxy proton (-OCHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons will appear in the downfield region, typically as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group and the difluoromethoxy group.[6]
- ¹³C NMR:** The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbon of the

difluoromethoxy group (-OCHF₂) will appear as a triplet due to one-bond coupling to the two fluorine atoms.

- IR Spectroscopy: The infrared spectrum will exhibit strong characteristic peaks for the N-O stretching of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) and C-F stretching vibrations.

Caption: Molecular structure of **4-(Difluoromethoxy)nitrobenzene**.

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis Protocol: A Self-Validating Workflow

The most common and industrially viable synthesis of **4-(Difluoromethoxy)nitrobenzene** involves the reaction of 4-nitrophenol with a difluoromethylating agent.^{[7][8]} A typical procedure using chlorodifluoromethane (a common and cost-effective source of the difluoromethyl group) is outlined below.

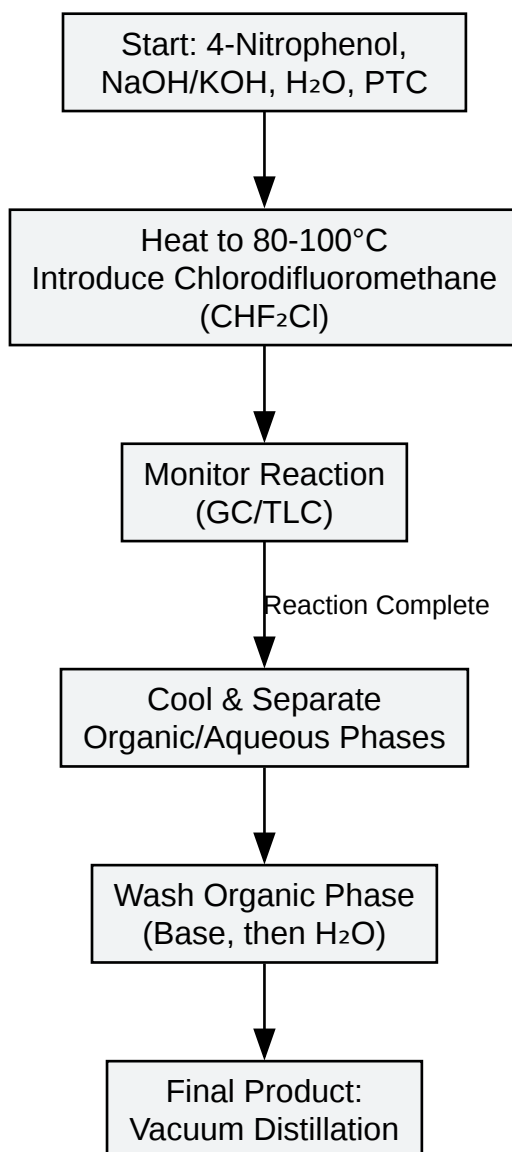
Objective: To synthesize **4-(Difluoromethoxy)nitrobenzene** from 4-nitrophenol.

Principle: This is a nucleophilic substitution reaction where the phenoxide ion, generated in situ from 4-nitrophenol and a base, attacks the difluorocarbene (:CF₂) intermediate, which is formed from chlorodifluoromethane under basic conditions. The use of a phase-transfer catalyst (PTC) is often employed in aqueous systems to facilitate the reaction between the aqueous phenoxide and the gaseous/organic chlorodifluoromethane.^{[9][10]}

Step-by-Step Methodology:

- Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube, add 4-nitrophenol, water, a strong base (e.g., sodium hydroxide or potassium hydroxide), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).^{[9][10]}
- Inert Atmosphere: Purge the system with nitrogen or argon.

- Heating: Heat the mixture to the target reaction temperature (typically 80-100 °C) with vigorous stirring to ensure good mixing between the phases.[9][10]
- Reagent Addition: Begin bubbling chlorodifluoromethane gas into the reaction mixture through the gas inlet tube at a controlled rate.[9][10]
- Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the 4-nitrophenol starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The organic product phase is separated from the aqueous phase.
- Purification: The crude organic phase is washed with a dilute base solution to remove any unreacted 4-nitrophenol, followed by washing with water until neutral. The product is then purified, typically by vacuum distillation, to yield high-purity **4-(Difluoromethoxy)nitrobenzene**. [9]



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Caption: General workflow for the synthesis of **4-(Difluoromethoxy)nitrobenzene**.

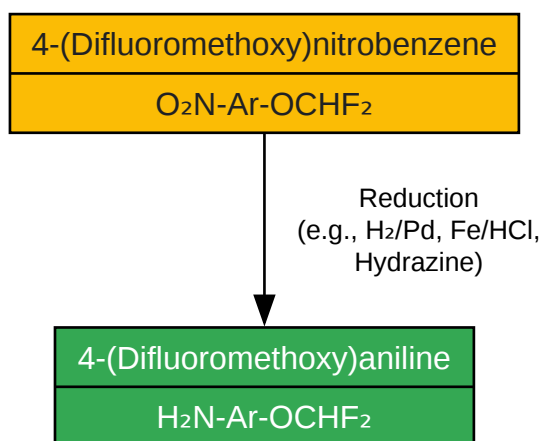
Core Reactivity

The reactivity of **4-(Difluoromethoxy)nitrobenzene** is dominated by its two functional groups: the nitro group and the electron-rich aromatic ring modulated by both substituents.

- **Reduction of the Nitro Group:** The most significant and widely used reaction is the reduction of the nitro group to an amine, yielding 4-(Difluoromethoxy)aniline.^[4] This transformation is a gateway to a vast array of further chemical modifications, including diazotization, acylation,

and alkylation, making it a cornerstone of pharmaceutical synthesis. Common reducing agents include hydrazine with a catalyst (e.g., iron oxide) or catalytic hydrogenation.[8]

- Nucleophilic Aromatic Substitution (S_NAr): While the difluoromethoxy group is an ortho, para-director, the powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the displacement of other potential leaving groups on the ring.



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Caption: Key reaction: Reduction to 4-(Difluoromethoxy)aniline.

Industrial and Research Applications

The versatility of **4-(Difluoromethoxy)nitrobenzene** makes it a valuable intermediate across several high-tech sectors.

- **Pharmaceutical Development:** This is its primary area of application. It serves as a key starting material for Active Pharmaceutical Ingredients (APIs).[1][2][5][11] For instance, research has shown that derivatives can act as inhibitors for anaplastic lymphoma kinase (ALK), which is relevant in oncology for treating non-small cell lung cancer.[3] The resulting aniline derivative is a common precursor for a wide range of therapeutic agents.
- **Agrochemicals:** The compound is used in the synthesis of modern pesticides and herbicides. [5][11] The presence of the difluoromethoxy group can enhance the potency and

environmental stability of these agents, leading to more effective and potentially safer crop protection solutions.[\[2\]](#)[\[4\]](#)

- **Materials Science:** It is employed in the formulation of specialty polymers and coatings.[\[5\]](#) The incorporation of fluorinated moieties can improve thermal stability, chemical resistance, and other performance characteristics of materials.

Safety, Handling, and Storage

Proper handling of **4-(Difluoromethoxy)nitrobenzene** is essential for laboratory safety.

GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation. [12]
Eye Irritation	H319	Causes serious eye irritation. [12]
Specific Target Organ Toxicity	H335	May cause respiratory irritation. [12]

Handling and Storage Protocols

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[\[13\]](#) Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[12\]](#)[\[13\]](#)
[\[14\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[\[12\]](#)[\[13\]](#)[\[15\]](#) Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[\[5\]](#)[\[11\]](#)[\[15\]](#)
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[\[12\]](#)[\[16\]](#)

- Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, call a physician.[12][16]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12][16]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12][16]

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- To cite this document: BenchChem. [4-(Difluoromethoxy)nitrobenzene CAS number 1544-86-1 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073078#4-difluoromethoxy-nitrobenzene-cas-number-1544-86-1-properties]

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